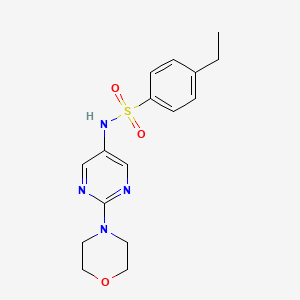

4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-2-13-3-5-15(6-4-13)24(21,22)19-14-11-17-16(18-12-14)20-7-9-23-10-8-20/h3-6,11-12,19H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJRNMPOTGTSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 4-Ethylbenzenesulfonamide backbone

- 2-Morpholinopyrimidin-5-amine moiety

Key intermediates include 4-ethylbenzenesulfonyl chloride and 5-amino-2-morpholinopyrimidine. Coupling these fragments via sulfonamide bond formation completes the synthesis.

Synthetic Routes

Synthesis of 4-Ethylbenzenesulfonamide

Direct Sulfonation of Ethylbenzene

Ethylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–45°C to yield 4-ethylbenzenesulfonyl chloride. Subsequent amination with aqueous ammonia generates 4-ethylbenzenesulfonamide.

Optimized Conditions

Mechanistic Insight

Electrophilic aromatic substitution occurs at the para position due to the ethyl group’s +I effect, directing sulfonation selectively.

Synthesis of 2-Morpholinopyrimidin-5-amine

Cyclocondensation Approach

A modified Biginelli reaction condenses morpholine, guanidine carbonate, and β-keto ester derivatives to construct the pyrimidine core.

Representative Protocol

- Reactants:

- Morpholine (1.2 equiv)

- Guanidine carbonate (1.0 equiv)

- Ethyl acetoacetate (1.0 equiv)

- Conditions:

- Solvent: Ethanol

- Temperature: Reflux (78°C)

- Time: 12 h

- Yield: 75–80%

Key Advantage

Regioselective installation of the morpholine group at the 2-position is achieved via nucleophilic substitution on a chloropyrimidine intermediate.

Coupling of Fragments

Sulfonamide Bond Formation

4-Ethylbenzenesulfonyl chloride reacts with 2-morpholinopyrimidin-5-amine under Schotten-Baumann conditions:

Procedure

- Reactants:

- 4-Ethylbenzenesulfonyl chloride (1.05 equiv)

- 2-Morpholinopyrimidin-5-amine (1.0 equiv)

- Base: Triethylamine (2.0 equiv)

- Solvent: Tetrahydrofuran (THF)/water biphasic system

- Temperature: 0°C → room temperature

- Yield: 85–89%

Critical Parameters

- Excess sulfonyl chloride ensures complete amine conversion.

- Biphasic conditions minimize hydrolysis of the sulfonyl chloride.

Reaction Optimization

Purification Strategies

Column Chromatography

- Stationary Phase: Silica gel (230–400 mesh)

- Eluent: Dichloromethane/methanol (95:5)

- Recovery: 91%

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonic acid.

Reduction: Formation of 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide amine derivatives.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide belongs to the sulfonamide class, known for their broad spectrum of biological activities. The compound features a morpholinopyrimidine moiety, which is often associated with various pharmacological properties. Similar compounds have demonstrated potential in the following areas:

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, and derivatives like this compound are being explored for their efficacy against resistant strains of bacteria.

- Anticancer Properties : Research indicates that similar sulfonamide compounds can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific biochemical pathways, including those involved in cell cycle regulation and apoptosis .

Scientific Research Applications

The applications of this compound in scientific research can be categorized as follows:

Medicinal Chemistry

This compound is investigated for its potential as a therapeutic agent due to its:

- Antimicrobial Properties : Studies have shown that sulfonamide derivatives exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains .

- Antitumor Activity : The compound's ability to inhibit cancer cell proliferation has been documented, making it a candidate for further development in oncology .

Biological Research

In biological studies, the compound is being evaluated for:

- Enzyme Inhibition : Its potential as an enzyme inhibitor is under investigation, particularly in pathways relevant to disease processes.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular responses and providing insight into new therapeutic strategies.

Industrial Applications

In industrial chemistry, this compound serves as:

- Building Block for Synthesis : It is utilized as a precursor in the synthesis of more complex molecules, enhancing the development of novel compounds with desired properties .

Antimicrobial Studies

Recent studies have highlighted the antimicrobial efficacy of sulfonamide derivatives against Gram-negative and Gram-positive bacteria. For instance:

- New thiopyrimidine–benzenesulfonamide compounds demonstrated promising results against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting their potential as new antimicrobial agents .

Anticancer Research

Research involving sulfonamide derivatives has shown:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Pathways Involved: Common pathways include inhibition of carbonic anhydrase, modulation of inflammatory pathways, and interference with cell proliferation mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular weights estimated based on structural formulas.

Key Findings and Analysis

Substituent Impact on Solubility and Bioavailability The morpholine group in the target compound likely improves water solubility compared to analogs with lipophilic groups (e.g., quinoline in or pyrrolidine in ). Morpholine’s polarity enhances membrane permeability, a feature critical for oral bioavailability . The 4-ethyl group on the benzene ring may increase metabolic stability compared to smaller alkyl groups (e.g., 4-methyl in ), though this could reduce solubility slightly.

Synthetic Complexity The target compound’s pyrimidine-morpholine linkage requires multi-step synthesis, similar to the Suzuki coupling used for the quinoline-containing analog in (28% yield). However, the absence of halogenated or boronate intermediates (as seen in ) might simplify its production.

Pharmacophore Diversity The pyrimidine core in the target compound and provides a rigid scaffold for target binding, whereas the quinoline in offers π-π stacking interactions for kinase inhibition.

Therapeutic Implications The target compound’s sulfonamide group is a common pharmacophore in carbonic anhydrase inhibitors (e.g., acetazolamide), suggesting possible applications in oncology or glaucoma treatment. Analogs like demonstrate efficacy in targeting PI3K/mTOR pathways, implying that the target compound could be optimized for similar pathways by introducing quinoline or fluorine groups .

Biological Activity

4-Ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structure:

- Chemical Formula : C₁₃H₁₈N₄O₂S

- Molecular Weight : 286.37 g/mol

This structure features a benzenesulfonamide core linked to a morpholinopyrimidine moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The morpholinopyrimidine component may facilitate binding to various receptors or enzymes involved in critical biochemical pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as a modulator of receptors involved in signaling pathways, influencing cellular responses.

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance, research involving derivatives of the morpholinopyrimidine structure demonstrated effectiveness against Plasmodium falciparum, the causative agent of malaria. In a comparative study, compounds with similar structural motifs showed varying degrees of cytotoxicity and antiplasmodial efficacy ( ).

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Comparative Compound A | 0.045 | 24 | 533 |

| Comparative Compound B | 0.2 | 25.6 | 128 |

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. It has been suggested that the inhibition of specific kinases involved in cell proliferation could be a therapeutic approach for treating various cancers ( ). The compound's interaction with Polo-like kinase 4 (PLK4), known for its role in centriole biogenesis and cancer progression, is particularly noteworthy.

Case Studies and Research Findings

- Antiplasmodial Activity Study : In a study evaluating various compounds for their antiplasmodial activity against the K1 strain of P. falciparum, derivatives of morpholinopyrimidine were synthesized and tested. While none surpassed the lead compound in efficacy, several showed promising cytotoxic profiles against human HepG2 cells ( ).

- Cancer Treatment Research : Research focusing on PLK4 inhibitors highlighted the potential of compounds structurally related to this compound in targeting cancer cells with mutations in the p53 pathway ( ).

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized for purity?

- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution of a sulfonamide group onto a pyrimidine core, followed by ethylation. Key steps include:

- Sulfonylation : Reacting 2-morpholinopyrimidin-5-amine with 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Condition Control : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like unreacted sulfonyl chloride .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., ethyl group integration at δ ~1.2–1.4 ppm, morpholine protons at δ ~3.5–3.7 ppm) .

- X-ray Crystallography : Use SHELX-2018 for structure refinement. Key metrics include R-factor (<5%) and bond-length discrepancies (<0.01 Å) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and rule out impurities .

Q. How should researchers design preliminary biological assays to assess activity?

- Methodological Answer :

- Target Selection : Prioritize kinases or receptors where morpholine-pyrimidine scaffolds are known to interact (e.g., PI3K/mTOR pathways) .

- Assay Types :

- In vitro enzyme inhibition : IC50 determination using fluorescence-based assays.

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can quantum chemical calculations predict electronic properties and binding modes?

- Methodological Answer :

- Wavefunction Analysis : Use Multiwfn to compute electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions for target binding .

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., sulfonamide oxygen hydrogen-bonding with kinase active sites) .

- TDDFT Calculations : Predict UV-Vis spectra (λmax) to correlate with experimental data, resolving discrepancies in electronic transitions .

Q. What challenges arise in crystallographic analysis, and how can software tools mitigate them?

- Methodological Answer :

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. Validate with R1/Rw convergence plots .

- Disorder Modeling : WinGX’s ORTEP-3 for visualizing disordered ethyl/morpholine groups; apply ISOR/SADI restraints .

- Data Validation : Check CIF files with PLATON’s ADDSYM to detect missed symmetry .

Q. How to resolve contradictions between computational binding predictions and experimental IC50 values?

- Methodological Answer :

- Free Energy Perturbation (FEP) : Compare ΔG calculations (e.g., using Schrödinger’s FEP+) with experimental IC50 to identify solvation/entropy effects .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of protein-ligand complexes .

- SAR Analysis : Synthesize analogs (e.g., ethyl → propyl substitution) to test predicted activity trends .

Q. What strategies establish structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., ethyl group, sulfonamide linker) and test against a panel of kinases .

- 3D-QSAR : CoMFA/CoMSIA models using steric/electrostatic fields from aligned analogs .

- Crystallographic SAR : Overlay crystal structures of analogs to identify conserved binding motifs (e.g., sulfonamide-O···His514 in PI3Kγ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.